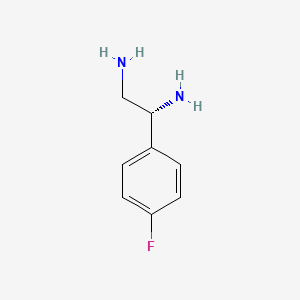

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by a para-fluorinated phenyl group attached to an ethane-1,2-diamine backbone. Its (1R) stereochemistry confers distinct spatial orientation, influencing its reactivity, binding affinity, and biological interactions. This compound is pivotal in medicinal chemistry and organic synthesis, where its fluorine substituent enhances electronegativity and metabolic stability, while the diamine moiety facilitates coordination with metal ions or biological targets.

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(1R)-1-(4-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |

InChI Key |

GWWSYDOECKBUGG-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)N)F |

Canonical SMILES |

C1=CC(=CC=C1C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluorophenylacetonitrile.

Reduction: The nitrile group is reduced to an amine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods: Industrial production methods for (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine may involve large-scale catalytic hydrogenation processes and advanced chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry:

Building Block: (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine serves as a building block for the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibitors: The compound can be used to design enzyme inhibitors due to its amine groups, which can interact with enzyme active sites.

Medicine:

Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry:

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism by which (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Key structural variations among analogs include halogen type, substituent positions, and stereochemistry. These differences significantly alter physicochemical properties and applications.

Table 1: Substituent Effects on Properties

Key Observations :

- Para-fluoro substitution (target compound) minimizes steric interference, optimizing interactions with planar biological targets (e.g., enzymes).

- Ortho-fluoro analogs exhibit steric hindrance, reducing binding affinity but increasing selectivity for specific conformations.

- Bromo-fluoro hybrids (e.g., 4-Bromo-2-fluoro) leverage bromine’s polarizability for stronger halogen bonding, useful in crystallography or inhibitor design.

Functional Group Modifications

Table 2: Impact of Non-Halogen Substituents

Key Observations :

- Methoxy groups improve aqueous solubility but reduce membrane permeability due to hydrogen bonding.

- Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets.

Stereochemical and Backbone Variations

Table 3: Stereochemistry and Backbone Effects

Biological Activity

(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by its unique structural features, including an ethane backbone and two amine functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

The biological activity of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorinated phenyl group enhances binding affinity and selectivity towards these targets, influencing various biochemical pathways critical for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways associated with different physiological responses.

Biological Activity and Pharmacological Profiles

Research has indicated that (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine exhibits several biological activities:

- Antitumor Activity : Studies have demonstrated its potential effectiveness against various cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis in cancer cells is a significant area of interest.

- Neuroprotective Effects : Preliminary findings suggest that it may have protective effects in neurodegenerative models, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Neuroprotective | Potential protective effects in neurodegeneration | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several case studies have explored the biological activity of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine:

- Anticancer Studies : In vitro studies using A2780 ovarian cancer cells showed that treatment with the compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.

- Neuroprotection : Research involving rodent models of neurodegeneration revealed that administration of the compound resulted in improved cognitive function and reduced neuronal loss.

- Enzyme Interaction Studies : Binding assays demonstrated that the compound effectively inhibits enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.